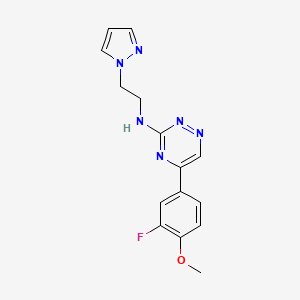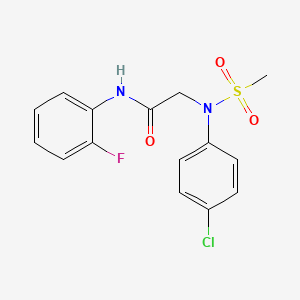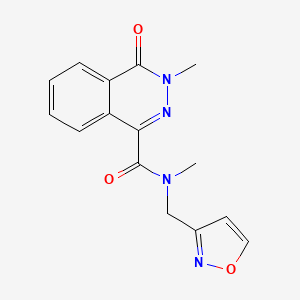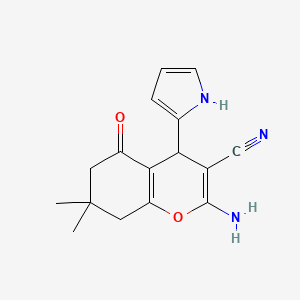
5-(3-fluoro-4-methoxyphenyl)-N-(2-pyrazol-1-ylethyl)-1,2,4-triazin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-fluoro-4-methoxyphenyl)-N-(2-pyrazol-1-ylethyl)-1,2,4-triazin-3-amine is a synthetic organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring, a pyrazole moiety, and a substituted phenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-fluoro-4-methoxyphenyl)-N-(2-pyrazol-1-ylethyl)-1,2,4-triazin-3-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Pyrazole Moiety: The pyrazole group can be introduced via a nucleophilic substitution reaction.
Substitution on the Phenyl Ring: The fluoro and methoxy groups are introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
5-(3-fluoro-4-methoxyphenyl)-N-(2-pyrazol-1-ylethyl)-1,2,4-triazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups on the triazine ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological assays, indicating potential as a bioactive molecule.
Medicine: Preliminary studies suggest that it may have therapeutic potential, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-(3-fluoro-4-methoxyphenyl)-N-(2-pyrazol-1-ylethyl)-1,2,4-triazin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
類似化合物との比較
Similar Compounds
- 5-(3-chloro-4-methoxyphenyl)-N-(2-pyrazol-1-ylethyl)-1,2,4-triazin-3-amine
- 5-(3-fluoro-4-hydroxyphenyl)-N-(2-pyrazol-1-ylethyl)-1,2,4-triazin-3-amine
- 5-(3-fluoro-4-methoxyphenyl)-N-(2-imidazol-1-ylethyl)-1,2,4-triazin-3-amine
Uniqueness
The uniqueness of 5-(3-fluoro-4-methoxyphenyl)-N-(2-pyrazol-1-ylethyl)-1,2,4-triazin-3-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties
特性
IUPAC Name |
5-(3-fluoro-4-methoxyphenyl)-N-(2-pyrazol-1-ylethyl)-1,2,4-triazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN6O/c1-23-14-4-3-11(9-12(14)16)13-10-18-21-15(20-13)17-6-8-22-7-2-5-19-22/h2-5,7,9-10H,6,8H2,1H3,(H,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBSJGCNVXQHIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN=NC(=N2)NCCN3C=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-5-(2-METHOXYPHENYL)-1,3,4-OXADIAZOLE](/img/structure/B5131383.png)

![N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(4-pyridinylthio)acetamide](/img/structure/B5131416.png)





![5-ethyl-N-[2-(piperidin-1-yl)ethyl]thiophene-3-carboxamide](/img/structure/B5131459.png)
![N-isobutyl-2-isopropyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B5131467.png)
![8-(3,4-difluorobenzyl)-1-(2-methoxyethyl)-3-(1-naphthylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5131475.png)
![1-[(4-bromophenoxy)acetyl]-4-(4-ethylbenzyl)piperazine oxalate](/img/structure/B5131481.png)
![3-Prop-2-enylsulfanyl-6-pyridin-2-yl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5131494.png)
![methyl 4-[3-bromo-4-(2-propyn-1-yloxy)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5131501.png)
